EIDD-2801, also known as Molnupiravir or MK-4482, is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, EIDD-1931). [, , , , , ] It is classified as a nucleoside analog inhibitor with broad-spectrum antiviral activity. [, , , ] In scientific research, EIDD-2801 is primarily investigated for its potential to treat infections caused by RNA viruses, including influenza viruses, coronaviruses like SARS-CoV-2, MERS-CoV, and Ebola virus. [, , , , , , ]
From Cytidine: A widely investigated route utilizes cytidine as the starting material. [, , ] This approach typically involves two key steps: a selective enzymatic acylation of cytidine, followed by a transamination reaction to yield EIDD-2801. [, , ] This route offers advantages over earlier methods by eliminating protecting groups and expensive reagents, significantly improving the yield and reducing the step count. [, , ]
From Ribose: Another method employs a protected ribose derivative and N4-acetyl cytosine, which undergo a stereo- and regioselective glycosylation to form an N-acyl-nucleoside intermediate. [] This intermediate is then converted to the amidoxime functionality present in EIDD-2801. [] This approach emphasizes the use of readily available and inexpensive starting materials. []
Via Thionated Uridine Intermediate: A more recent synthesis utilizes a novel thionated uridine derivative, taking advantage of one-pot methodologies to minimize purification steps. [] This method boasts high yield and purity while relying on readily available bulk chemicals. []
Ribonucleoside Analog: EIDD-2801 is a ribonucleoside analog, meaning it possesses a structure similar to naturally occurring ribonucleosides, the building blocks of RNA. [, , ]
N4-Hydroxycytidine Prodrug: It is specifically a prodrug of N4-hydroxycytidine (EIDD-1931), with an isobutyrate ester group at the 5' position of the ribose sugar. [, , ] This ester group enhances oral bioavailability and is cleaved in vivo to release the active EIDD-1931. [, , ]
Selective Acylation: This reaction is crucial for installing the isobutyrate ester at the 5' position of cytidine. Different acylation methods have been explored, including enzymatic acylation and chemical acylation using isobutyryl chloride. [, , ]
Transamination/Hydroxamination: This step is essential for converting a precursor molecule to the amidoxime present in EIDD-2801. Various reagents and conditions have been employed for this transformation, including hydroxylamine hydrochloride and aqueous sodium hydroxide. [, , ]
De-Ketalization: In some synthetic routes, a ketal protecting group is used during synthesis, necessitating a deprotection step. This de-ketalization is typically achieved under acidic conditions using an acid catalyst in water. []
Influenza Virus Inhibition: EIDD-2801 demonstrates potent antiviral activity against various influenza A and B virus strains in vitro and in vivo models. [] Studies in ferrets show its efficacy in reducing viral load, alleviating symptoms like fever, and improving airway epithelium health. []
SARS-CoV-2 Treatment and Transmission Blocking: EIDD-2801 emerged as a potential therapeutic agent against SARS-CoV-2. [, , , ] It effectively reduces viral load in the upper respiratory tract of infected ferrets, suppressing transmission to untreated contacts. [] Research highlights its ability to induce lethal mutagenesis in SARS-CoV-2, inhibiting viral replication. [, , ]
Broad-Spectrum Coronavirus Activity: Beyond SARS-CoV-2, EIDD-2801 displays activity against a range of coronaviruses, including MERS-CoV and zoonotic bat coronaviruses. [] In mouse models, it improves lung function, reduces viral load, and lessens disease severity for both SARS-CoV and MERS-CoV infections. []
Potential Against Other RNA Viruses: Preliminary research suggests EIDD-2801 might hold promise against other RNA viruses like Ebola virus and enteroviruses. [, ] Studies in mice demonstrate its protective effect against lethal Ebola virus challenge, while in vitro data indicate its ability to inhibit enterovirus replication. [, ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5